Pyroglutamylhistidyl-N-ethylamide
Overview
Description
Pyroglutamylhistidyl-N-ethylamide (PHEA) is a peptide that has gained significant attention in recent years due to its potential applications in scientific research. PHEA is a cyclic dipeptide derived from the amino acids histidine and glutamine. It has been shown to possess a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Pyroglutamylhistidyl-N-ethylamide involves the coupling of pyroglutamic acid with histidine followed by N-ethylation of the resulting dipeptide.
Starting Materials
Pyroglutamic acid, Histidine, Ethylamine, Coupling reagents (e.g. EDC, HOBt)
Reaction
Pyroglutamic acid is activated with a coupling reagent such as EDC and HOBt, Histidine is added to the activated pyroglutamic acid and allowed to react to form the dipeptide, The dipeptide is then treated with ethylamine and a suitable base to effect N-ethylation, The product is purified by standard chromatographic techniques
Mechanism Of Action
The mechanism of action of Pyroglutamylhistidyl-N-ethylamide is not fully understood, but it is thought to act through the modulation of various signaling pathways. In neuroscience, Pyroglutamylhistidyl-N-ethylamide has been shown to bind to and modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory. Pyroglutamylhistidyl-N-ethylamide has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
Pyroglutamylhistidyl-N-ethylamide has been shown to possess a range of biochemical and physiological effects, including the modulation of glutamate receptor activity, the enhancement of natural killer cell activity, and the induction of apoptosis in cancer cells. Pyroglutamylhistidyl-N-ethylamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using Pyroglutamylhistidyl-N-ethylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Pyroglutamylhistidyl-N-ethylamide has been shown to have low toxicity, making it a safe tool for investigating various biological processes. However, one limitation of using Pyroglutamylhistidyl-N-ethylamide is its relatively high cost compared to other research tools.
Future Directions
There are several potential future directions for research on Pyroglutamylhistidyl-N-ethylamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyroglutamylhistidyl-N-ethylamide's ability to modulate glutamate receptor activity and activate the MAPK pathway may make it a promising tool for developing new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of Pyroglutamylhistidyl-N-ethylamide and its potential applications in other areas of scientific research.
Scientific Research Applications
Pyroglutamylhistidyl-N-ethylamide has been investigated for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, Pyroglutamylhistidyl-N-ethylamide has been shown to modulate the activity of glutamate receptors, which play a critical role in synaptic transmission and plasticity. Pyroglutamylhistidyl-N-ethylamide has also been shown to have immunomodulatory effects, including the ability to enhance natural killer cell activity and inhibit T-cell proliferation. Additionally, Pyroglutamylhistidyl-N-ethylamide has been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
(2S)-N-[(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoyl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-2-15-10(5-8-6-14-7-16-8)13(21)18-12(20)9-3-4-11(19)17-9/h6-7,9-10,15H,2-5H2,1H3,(H,14,16)(H,17,19)(H,18,20,21)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVMFCMIHVDPF-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CN=CN1)C(=O)NC(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983822 | |
Record name | N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamylhistidyl-N-ethylamide | |
CAS RN |
65213-42-5 | |
Record name | Pyroglutamylhistidyl-N-ethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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